(2R)-2-aminononanoic acid
CAS No.: 81177-55-1
Cat. No.: VC21541253
Molecular Formula: C9H19NO2
Molecular Weight: 173.25 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 81177-55-1 |
---|---|
Molecular Formula | C9H19NO2 |
Molecular Weight | 173.25 g/mol |
IUPAC Name | (2R)-2-aminononanoic acid |
Standard InChI | InChI=1S/C9H19NO2/c1-2-3-4-5-6-7-8(10)9(11)12/h8H,2-7,10H2,1H3,(H,11,12)/t8-/m1/s1 |
Standard InChI Key | JVPFOKXICYJJSC-MRVPVSSYSA-N |
Isomeric SMILES | CCCCCCC[C@H](C(=O)[O-])[NH3+] |
SMILES | CCCCCCCC(C(=O)O)N |
Canonical SMILES | CCCCCCCC(C(=O)[O-])[NH3+] |
Chemical Structure and Properties
Structural Characteristics
(2R)-2-aminononanoic acid possesses several distinctive structural features that define its chemical identity:
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Molecular formula: C9H19NO2
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A stereocenter at the alpha carbon with R-configuration
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A primary amine group (-NH2) at the alpha position
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A carboxylic acid group (-COOH) connected to the alpha carbon
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A seven-carbon alkyl chain extending from the alpha carbon
Based on related compound information, we can estimate that (2R)-2-aminononanoic acid has a molecular weight of approximately 173 g/mol .
Physical and Chemical Properties
Drawing from information about its derivatives, we can infer the following properties for (2R)-2-aminononanoic acid:
Property | Characteristic |
---|---|
Physical state | Likely a crystalline solid at room temperature |
Solubility | Limited water solubility due to extended hydrocarbon chain; better solubility in organic solvents |
pKa values | Typical for amino acids: approximately 2.2 for carboxyl group and 9.4 for amine group |
Optical activity | Optically active due to chiral center, with specific rotation dependent on solvent and concentration |
Hydrophobicity | Significant hydrophobic character due to seven-carbon alkyl chain |
Reactivity | Forms peptide bonds through amine and carboxyl groups |
Protected Derivatives and Synthesis
Fmoc-Protected Form
For applications in peptide synthesis, (2R)-2-aminononanoic acid is typically converted to its Fmoc-protected derivative, (2R)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]nonanoic acid, as identified in multiple sources . This protected form has the following characteristics:
Property | Value |
---|---|
CAS Number | 1262886-66-7 |
Molecular Formula | C24H29NO4 |
Molecular Weight | 395.5 g/mol |
Exact Mass | 395.21 |
InChI Key | GUZDXKHXLJQSLH-JOCHJYFZSA-N |
According to available data, the Fmoc group serves as a protective moiety for the amino group, allowing for selective coupling reactions in peptide synthesis . This protection is essential to prevent unwanted side reactions and ensure the formation of the desired peptide sequence.
Synthetic Approaches
While the search results don't provide specific synthetic routes for the unprotected (2R)-2-aminononanoic acid, several established methods exist for synthesizing amino acids with specific stereochemistry:
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Asymmetric synthesis using chiral auxiliaries
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Enzymatic resolution of racemic mixtures
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Stereoselective alkylation of glycine equivalents
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Asymmetric hydrogenation of dehydroamino acid precursors
Applications in Peptide Chemistry
Incorporation into Peptides
(2R)-2-aminononanoic acid, when incorporated into peptides, modifies their properties in several important ways:
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The extended hydrocarbon chain increases peptide hydrophobicity
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The R-configuration at the alpha carbon can influence peptide secondary structure
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As an unnatural amino acid, it confers resistance to proteolytic degradation
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It alters the pharmacokinetic properties of peptide-based therapeutics
Solid-Phase Peptide Synthesis
In solid-phase peptide synthesis (SPPS), the Fmoc-protected form of (2R)-2-aminononanoic acid is particularly valuable. The key advantages include:
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The Fmoc group can be removed under mild basic conditions, typically using piperidine in DMF
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This facilitates the sequential addition of amino acids during synthesis
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The orthogonal protection scheme allows for selective deprotection and coupling
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The resulting peptides can be cleaved from the solid support under acidic conditions
Effects on Peptide Properties
The incorporation of (2R)-2-aminononanoic acid into peptides significantly modifies their properties:
Property | Effect of Incorporation |
---|---|
Hydrophobicity | Increases due to extended hydrocarbon chain |
Membrane permeability | Potentially enhanced, facilitating cell penetration |
Structural conformation | May induce specific secondary structures or turns |
Metabolic stability | Often improved due to resistance to common proteases |
Solubility | Typically decreased in aqueous environments |
Biological Significance
Structure-Activity Relationships
The specific stereochemistry and extended hydrophobic chain make (2R)-2-aminononanoic acid valuable for structure-activity relationship studies in peptide research. By incorporating this amino acid at specific positions in bioactive peptides, researchers can explore:
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The importance of hydrophobicity at particular positions
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The role of specific stereochemistry in receptor binding
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The influence of chain length on biological activity
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The impact on secondary structure formation and stability
Supplier | Product Name | Purity | CAS Number |
---|---|---|---|
CymitQuimica | Fmoc-(2R)-2-aminononanoic acid | 97% | 1262886-66-7 |
LEAP CHEM CO., LTD. | N-Fmoc-R-2-amino-Nonanoic acid | Not specified | 1262886-66-7 |
The compound is generally stable under standard laboratory conditions but should be handled with care due to its potential reactivity in certain chemical environments .
Comparison with Related Amino Acids
Structural Homologs
(2R)-2-aminononanoic acid belongs to a family of synthetic amino acids with extended alkyl chains. A related compound is (2R)-2-amino-2-methylnonanoic acid, which has an additional methyl group at the alpha position . Comparing these compounds:
Amino Acid | Molecular Formula | Molecular Weight | Alpha Substitution |
---|---|---|---|
(2R)-2-aminononanoic acid | C9H19NO2 | ~173 g/mol (estimated) | Hydrogen |
(2R)-2-amino-2-methylnonanoic acid | C10H21NO2 | 187.28 g/mol | Methyl group |
Comparison with Natural Amino Acids
(2R)-2-aminononanoic acid can be considered an extended homolog of natural amino acids like leucine and isoleucine, which also feature hydrophobic side chains:
Amino Acid | Carbon Chain Length | Stereochemistry | Hydrophobicity |
---|---|---|---|
(2R)-2-aminononanoic acid | 9 carbons (straight chain) | R at alpha carbon | Very high |
Leucine | 6 carbons (branched) | S at alpha carbon | Moderate to high |
Isoleucine | 6 carbons (branched) | S at alpha carbon, R at beta carbon | Moderate to high |
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